![molecular formula C11H12FN3O2 B2645206 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-18-2](/img/structure/B2645206.png)

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

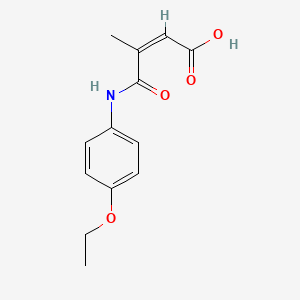

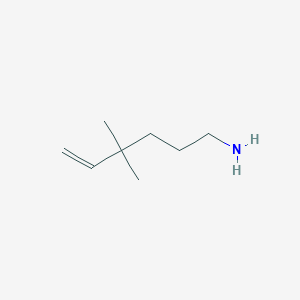

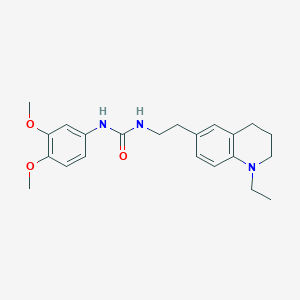

“[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic compound that contains a pyrrolidine ring, a urea group, and a fluorophenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common structure in many biologically active compounds . The urea group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine groups. The fluorophenyl group is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the urea group, and the fluorophenyl group . The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planar shape . The fluorine atom in the fluorophenyl group would likely be an electron-withdrawing group, which could affect the reactivity of the molecule.

Wissenschaftliche Forschungsanwendungen

Clinical Implications in Cancer Treatment

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea appears to be indirectly related to cancer treatment through its association with UGT1A1 polymorphisms. The relevance of UGT1A1 polymorphisms has been examined in the context of irinotecan-induced toxicity. A study demonstrated that polymorphisms in the UGT1A1 gene, particularly the TATA box polymorphism and mutations in the coding sequence, can predict severe toxic events after irinotecan administration, a chemotherapy drug. A technique was developed to detect at-risk patients before treatment, aiming to optimize efficacy and limit toxicity (Rouits et al., 2004).

Understanding Metabolic Disorders

Transient 5-oxoprolinuria, a metabolic disorder, has been associated with conditions that might precede the onset of acidosis. Studies have noted that all subjects with this condition had taken acetaminophen, and metabolic acidosis was documented in most. The research suggests that acetaminophen, along with other factors, might be involved in the development of this condition by depleting liver glutathione stores (Pitt & Hauser, 1998).

Improving Treatment of Cystic Fibrosis

A pilot clinical trial of sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients showed partial restoration of nasal epithelial CFTR function. This suggests a potential application in improving treatment outcomes for cystic fibrosis patients (Rubenstein & Zeitlin, 1998).

Insights into Pharmacokinetics and Cancer Treatment

Studies on oral fluoropyrimidine S-1, which includes a mixture of a 5-fluorouracil prodrug, revealed insights into pharmacokinetics and its application in treating advanced malignancies. It suggested potent inhibition of 5-FU clearance and indicated that evaluations of S-1 are warranted in malignancies sensitive to fluoropyrimidines (Chu et al., 2004).

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWBPPVHJSTXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2645125.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)